
N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N7O6S2 and its molecular weight is 479.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Staining Applications
N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, as part of the broader family of synthetic dyes and derivatives, is known for its potential applications in DNA binding and staining. One related compound, Hoechst 33258, demonstrates strong binding to the minor groove of double-stranded B-DNA, particularly in AT-rich sequences. This characteristic makes it valuable in fluorescent DNA staining and essential in cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Such compounds also find applications as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Anticancer and Antimicrobial Properties
The compound , related to various nitrofuran, nitrothiazole, and thiadiazole derivatives, has shown potential in treating and managing various diseases due to its broad-spectrum antimicrobial and potential antiviral properties. Nitazoxanide, a chemically related compound, has demonstrated efficiency against various bacterial and viral infections, indicating the potential of such compounds in developing treatments for infectious diseases and possibly cancer (Bharti et al., 2021). Similarly, compounds with thiadiazole derivatives have been explored for their anticancer activities, particularly through the induction of apoptosis and cell cycle arrest in cancer cells, showcasing their therapeutic potential in oncology (Kuete et al., 2017).
Neurological Applications
Compounds with similar structural features, particularly those with piperazine derivatives, have been investigated for various neurological applications. For instance, YM872 has been explored as a neuroprotective agent for treating acute stroke, highlighting the therapeutic potential of related compounds in neurology (Takahashi et al., 2006).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O6S2/c1-10-8-12(21-30-10)18-13(25)9-31-17-20-19-16(32-17)23-6-4-22(5-7-23)15(26)11-2-3-14(29-11)24(27)28/h2-3,8H,4-7,9H2,1H3,(H,18,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNJKGPMJCTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

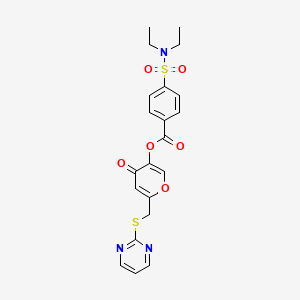
![5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B3004726.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)
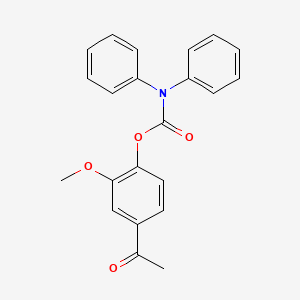
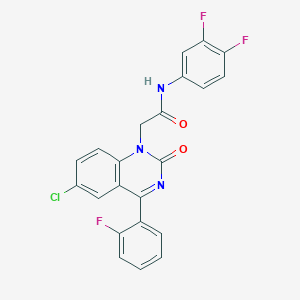
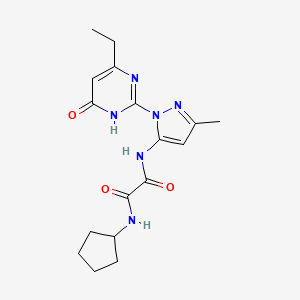

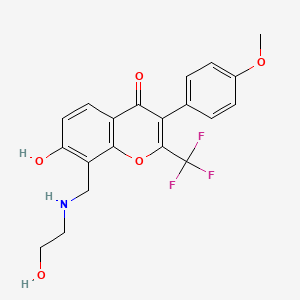
![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)


![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)
![Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3004746.png)
![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004747.png)